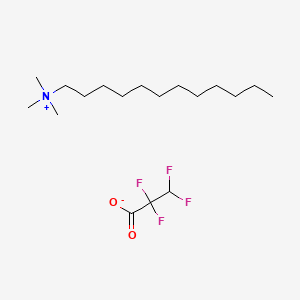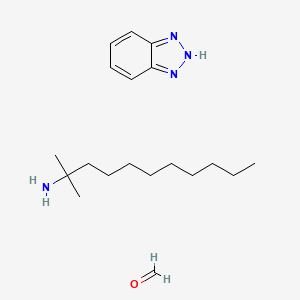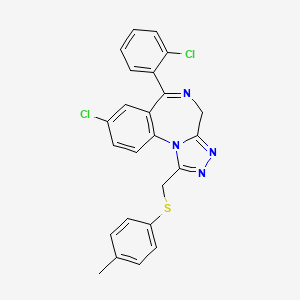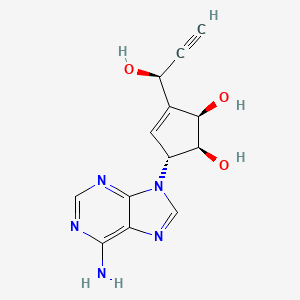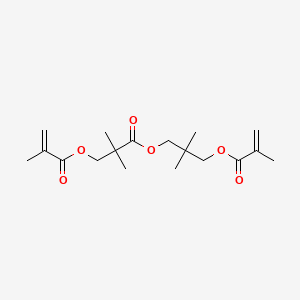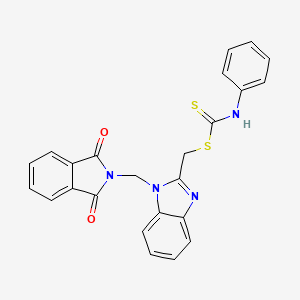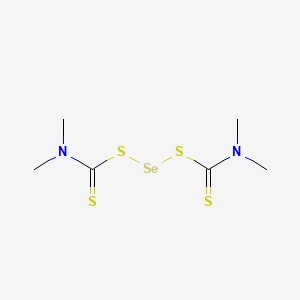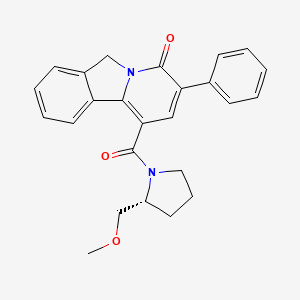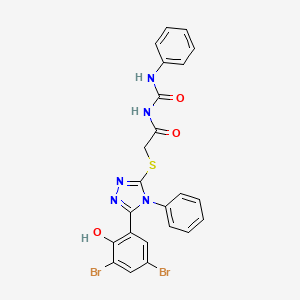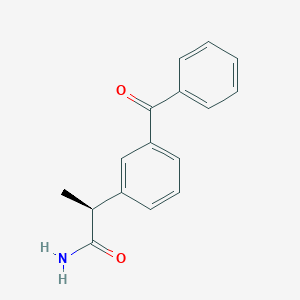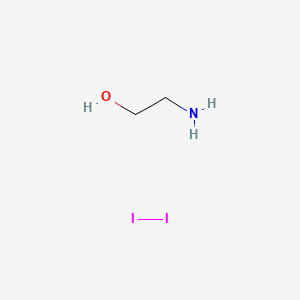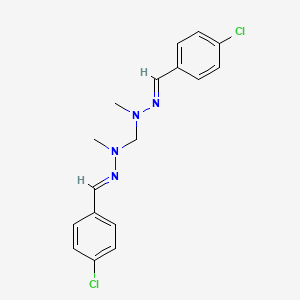
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is an organic compound with the chemical formula C7H5ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through the oxidation of 4-chlorobenzyl alcohol . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. Another method involves the reaction of 4-chlorotoluene with a suitable oxidizing agent.
Industrial Production Methods
In industrial settings, 4-chlorobenzaldehyde is produced on a larger scale using catalytic oxidation processes. These processes often employ catalysts such as cobalt or manganese salts to facilitate the oxidation of 4-chlorobenzyl alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to 4-chlorobenzoic acid using strong oxidizing agents.
Reduction: Reduction of 4-chlorobenzaldehyde can yield 4-chlorobenzyl alcohol.
Substitution: It reacts with nucleophiles such as benzylamine to form N-(4-chlorobenzylidenyl)benzylamine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, malononitrile.
Major Products
4-Chlorobenzoic Acid: Formed through oxidation.
4-Chlorobenzyl Alcohol: Formed through reduction.
N-(4-Chlorobenzylidenyl)benzylamine: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine substitution.
4-Chlorobenzoic Acid: An oxidized form of 4-chlorobenzaldehyde.
4-Chlorobenzyl Alcohol: A reduced form of 4-chlorobenzaldehyde.
Uniqueness
4-Chlorobenzaldehyde ((2-(4-chlorobenzylidene)-1-methylhydrazino)methyl)(methyl)hydrazone is unique due to its specific substitution pattern and hydrazone functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
6971-99-9 |
|---|---|
Fórmula molecular |
C17H18Cl2N4 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H18Cl2N4/c1-22(20-11-14-3-7-16(18)8-4-14)13-23(2)21-12-15-5-9-17(19)10-6-15/h3-12H,13H2,1-2H3/b20-11+,21-12+ |
Clave InChI |
VVBHWDACVPVWJK-HGEIODPWSA-N |
SMILES isomérico |
CN(/N=C/C1=CC=C(C=C1)Cl)CN(/N=C/C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CN(CN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile](/img/structure/B12710140.png)
